4-chloro-N-(4-chlorophenyl)dithiazol-5-imine
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Overview
Description
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is a chemical compound that belongs to the class of dithiazole derivatives This compound is known for its unique structure, which includes a dithiazole ring substituted with chlorine atoms
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .
Mode of Action
This compound interacts with its target by binding to the iron atom of the heme porphyrin ring, a pharmacophore group . This interaction inhibits the stage of C14 demethylation of lanosterol by the CYP51 enzyme . The inhibition of this enzyme disrupts the biosynthesis of ergosterol, leading to the death of the fungi due to the impossibility of osmotic nutrition .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in phytopathogenic fungi . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .
Result of Action
The result of the action of this compound is the death of phytopathogenic fungi . The compound has shown high fungicidal activity in vitro tests against six species of phytopathogenic fungi .
Action Environment
Preparation Methods
The synthesis of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines through further reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like cobalt-salen catalysts and air oxidizing agents.
Substitution: It can participate in substitution reactions, such as the Williamson ether synthesis.
Cyclization: The compound can undergo Pummerer-type cyclization reactions.
Common reagents and conditions used in these reactions include oxidizing agents, alkylating agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine can be compared with other dithiazole derivatives and sulfur-containing heterocycles. Similar compounds include:
4-chloro-N-aryl-1,2,3-dithiazole-5-imines: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This compound has a methoxy group instead of a chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZDQXUGYXTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID14727531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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